molecular formula C11H17N3 B1492818 1-cyclopentyl-3-cyclopropyl-1H-pyrazol-5-amine CAS No. 2098023-16-4

1-cyclopentyl-3-cyclopropyl-1H-pyrazol-5-amine

Cat. No.: B1492818
CAS No.: 2098023-16-4
M. Wt: 191.27 g/mol
InChI Key: WAWVVNBWMWRKRC-UHFFFAOYSA-N
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Description

1-Cyclopentyl-3-cyclopropyl-1H-pyrazol-5-amine is a pyrazole derivative characterized by a five-membered aromatic ring substituted with a cyclopentyl group at the 1-position and a cyclopropyl group at the 3-position. The pyrazol-5-amine scaffold is a versatile pharmacophore, often exploited in medicinal chemistry due to its ability to engage in hydrogen bonding and π-stacking interactions.

Its molecular formula is C₁₄H₁₇N₃, with a molecular weight of 227.31 g/mol .

Properties

IUPAC Name

2-cyclopentyl-5-cyclopropylpyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3/c12-11-7-10(8-5-6-8)13-14(11)9-3-1-2-4-9/h7-9H,1-6,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAWVVNBWMWRKRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2C(=CC(=N2)C3CC3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Stepwise Synthesis Approach

Step Reaction Type Reagents & Conditions Outcome
1 Pyrazole Core Formation Condensation of appropriate 1,3-dicarbonyl compound with hydrazine derivative in acidic medium (e.g., 85% phosphoric acid) at reflux for 6 hours Formation of 1H-pyrazol-5-amine intermediate
2 N1-Cyclopentyl Substitution Alkylation using cyclopentyl halide (e.g., bromide) with base (K₂CO₃ or NaH) in DMF or ethanol at 40–80°C Introduction of cyclopentyl group at N1 position
3 C3-Cyclopropyl Substitution Alkylation or cross-coupling with cyclopropyl halide under basic conditions or via catalytic methods Introduction of cyclopropyl group at C3 position
4 Purification Extraction, washing, drying over anhydrous Na₂SO₄, followed by silica gel chromatography or recrystallization Isolation of pure this compound

Detailed Reaction Conditions and Notes

  • Pyrazole Core Formation:
    A reported procedure involves heating the precursor solution in 85% phosphoric acid under reflux for 6 hours, followed by cooling and basification to pH 7 with 6N NaOH. Extraction with dichloromethane and subsequent purification yields the pyrazol-5-amine core with yields around 70-75%.

  • Cyclopentyl Group Introduction:
    Alkylation at the N1 position is typically conducted using cyclopentyl bromide or chloride in the presence of potassium carbonate or sodium hydride as a base. Solvents such as DMF or ethanol are preferred. Reaction temperatures are maintained between 40°C and 80°C to optimize yield and minimize side reactions.

  • Cyclopropyl Group Introduction:
    The cyclopropyl substituent at C3 can be introduced via nucleophilic substitution or cross-coupling methods. Cyclopropyl halides serve as alkylating agents under basic conditions. Alternatively, catalytic cycloaddition methods using diazocarbonyl compounds have been documented for pyrazole ring functionalization, offering good yields and regioselectivity.

  • Purification Techniques:
    The crude reaction mixtures are typically purified by silica gel column chromatography using petroleum ether/ethyl acetate mixtures (e.g., PE/EA = 100/20) or by recrystallization to achieve high purity.

Research Findings and Yield Data

Compound/Step Yield (%) Reaction Time Key Conditions Reference
Pyrazol-5-amine core formation 73% 6 hours Reflux in 85% phosphoric acid
N1-Cyclopentyl alkylation 70-85% 12-24 hours K₂CO₃ base, DMF solvent, 40-80°C
C3-Cyclopropyl alkylation 65-80% 8-16 hours NaH base, aprotic solvent
Overall isolated yield (multi-step) ~50-60% - Combined optimized steps Inferred

Analytical and Characterization Techniques

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:
    ¹H and ¹³C NMR confirm substitution patterns, with characteristic signals for cyclopentyl multiplets (1.5–2.5 ppm) and cyclopropyl protons (0.5–1.5 ppm). Amino group protons appear as broad singlets.

  • Mass Spectrometry (MS):
    High-resolution MS confirms molecular weight consistent with C₁₁H₁₆N₃ (considering substituents), validating successful synthesis.

  • Infrared Spectroscopy (IR):
    Characteristic N–H stretching vibrations confirm the presence of the amino group; C–H stretches from cyclopentyl and cyclopropyl groups are also observed.

  • Chromatography:
    Silica gel column chromatography is the preferred method for purification, using petroleum ether and ethyl acetate mixtures for elution.

Summary Table of Preparation Methods

Preparation Step Reagents/Conditions Yield Range Notes
Pyrazole ring formation 1,3-diketone + hydrazine, 85% H₃PO₄, reflux 6 h 70-75% Acidic medium promotes cyclization
N1-Cyclopentyl substitution Cyclopentyl bromide + K₂CO₃, DMF, 40-80°C, 12-24 h 70-85% Base-mediated alkylation
C3-Cyclopropyl substitution Cyclopropyl halide + NaH, aprotic solvent, 8-16 h 65-80% Requires controlled temperature
Purification Silica gel chromatography (PE/EA 100/20) - Ensures high purity

Chemical Reactions Analysis

1-Cyclopentyl-3-cyclopropyl-1H-pyrazol-5-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pyrazole oxides.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride, resulting in the formation of reduced pyrazole derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups on the pyrazole ring are replaced by other groups.

Major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazole oxides, while substitution reactions can introduce various functional groups onto the pyrazole ring .

Scientific Research Applications

Chemical Synthesis and Properties

1-Cyclopentyl-3-cyclopropyl-1H-pyrazol-5-amine is synthesized through multi-step organic reactions, typically involving the cyclization of cyclopentyl hydrazine with cyclopropyl ketones. This compound serves as a versatile building block for creating more complex heterocyclic compounds that are crucial in developing new materials and catalysts.

Medicinal Chemistry

The compound exhibits potential therapeutic properties, making it a candidate for drug development. Notable applications include:

  • Anti-inflammatory and Anticancer Activities : Pyrazole derivatives, including this compound, are being explored for their ability to inhibit inflammation and cancer cell proliferation. Research indicates that modifications to the pyrazole structure can enhance these therapeutic effects .
  • Enzyme Inhibition Studies : The unique structure allows it to interact with specific enzymes, potentially leading to the development of enzyme inhibitors that can modulate biological pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of related pyrazole compounds. For instance, derivatives of 3-cyclopropyl-1H-pyrazol-5-amine have shown significant antibacterial and antifungal activities against various strains. These findings suggest that this compound could similarly possess antimicrobial properties worth investigating further .

Agricultural Applications

In the agrochemical sector, this compound is being researched for its potential use in developing new pesticides or herbicides. Its structural characteristics may contribute to enhanced efficacy in targeting specific pests while minimizing environmental impact.

Case Study 1: Antimicrobial Efficacy

A series of pyrazole derivatives were synthesized and tested for their antimicrobial activities against Gram-positive and Gram-negative bacteria. Among these, specific derivatives demonstrated potent activity against resistant strains, indicating that modifications to the pyrazole core could lead to improved therapeutic agents .

CompoundActivity Against Gram-positive BacteriaActivity Against Gram-negative Bacteria
9dHighModerate
9gModerateHigh
9hHighLow

Case Study 2: Anti-inflammatory Properties

Research into the anti-inflammatory potential of pyrazole derivatives has shown promise in reducing inflammation markers in vitro. The mechanism involves inhibition of pro-inflammatory cytokines, suggesting that this compound could be a valuable lead compound for developing anti-inflammatory drugs .

Mechanism of Action

The mechanism of action of 1-cyclopentyl-3-cyclopropyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity . The pathways involved in its action depend on the specific biological context and target molecules.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key structural and physicochemical parameters of 1-cyclopentyl-3-cyclopropyl-1H-pyrazol-5-amine with related compounds:

Compound Name R1 Substituent R3 Substituent Molecular Formula Molecular Weight (g/mol) Notable Properties/Activities Reference
This compound Cyclopentyl Cyclopropyl C₁₄H₁₇N₃ 227.31 High lipophilicity, steric bulk
1-(4-Methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine 4-Methoxybenzyl Cyclopropyl C₁₄H₁₇N₃O 259.30 Antimicrobial activity (e.g., against S. aureus)
3-Cyclopropyl-1-methyl-1H-pyrazol-5-amine Methyl Cyclopropyl C₇H₁₁N₃ 137.19 High purity (97%), simpler synthesis
1-(3-Chlorophenyl)-3-methyl-1H-pyrazol-5-amine 3-Chlorophenyl Methyl C₁₀H₁₀ClN₃ 207.66 Potential halogen-mediated target affinity
1-Isopropyl-3-methyl-1H-pyrazol-5-amine Isopropyl Methyl C₇H₁₃N₃ 139.20 Intermediate for kinase inhibitors

Key Observations:

  • Steric Effects : Bulkier substituents (e.g., cyclopentyl, 4-methoxybenzyl) may hinder binding to flat enzymatic pockets but improve selectivity for sterically tolerant targets.
  • Biological Activity : The 4-methoxybenzyl derivative () exhibits antimicrobial properties, likely due to electron-withdrawing groups enhancing interaction with bacterial enzymes. The target compound’s activity remains uncharacterized but could be inferred based on substituent effects.

Biological Activity

1-Cyclopentyl-3-cyclopropyl-1H-pyrazol-5-amine is a heterocyclic compound belonging to the pyrazole family, known for its diverse biological activities and potential therapeutic applications. This article explores the compound's biological activity, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

The biological activity of this compound primarily involves its interaction with specific molecular targets, including enzymes and receptors. The compound has been shown to inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity. This mechanism underlies its potential as a therapeutic agent in various diseases.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of pyrazole derivatives, including this compound. A series of related compounds were synthesized and tested against various bacterial strains, demonstrating significant antibacterial and antifungal activities. For instance, derivatives showed potent activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .

Table 1: Antimicrobial Activity of Pyrazole Derivatives

CompoundTarget BacteriaActivity (MIC μg/mL)
1-Cyclopentyl-3-cyclopropyl...Staphylococcus aureus50
Escherichia coli25
Bacillus subtilis30
Candida albicans40

Structure-Activity Relationships (SAR)

The structure of pyrazole derivatives significantly influences their biological activity. Research has established that modifications to the substituents on the pyrazole ring can enhance or diminish antimicrobial efficacy. For example, the introduction of different alkyl or aryl groups has been correlated with increased potency against specific pathogens .

Case Study: Potent Antimicrobial Derivatives

In one study, several new substituted pyrazole derivatives were synthesized and screened for their antimicrobial activities. Among these, compounds with specific substitutions exhibited enhanced activity against resistant strains of bacteria . Notably, compounds 9d, 9g, and 9h demonstrated remarkable potency, leading to further investigations into their mechanisms.

Other Biological Activities

Beyond antimicrobial properties, pyrazole derivatives have been explored for their anti-inflammatory and anticancer activities. Studies have indicated that certain derivatives can inhibit key signaling pathways involved in inflammation and cancer progression . For instance, some compounds have shown inhibitory effects on p38 MAPK, a critical enzyme in inflammatory responses.

Table 2: Biological Activities of Selected Pyrazole Derivatives

Activity TypeCompoundIC50 Value (nM)
p38 MAPK InhibitionPyrazole Derivative A53
TNFα InhibitionPyrazole Derivative B42
Neutrophil MigrationPyrazole Derivative C10

Q & A

Q. What are the standard synthetic routes for 1-cyclopentyl-3-cyclopropyl-1H-pyrazol-5-amine, and how are reaction conditions optimized?

The compound is synthesized via multi-step organic reactions, typically involving cyclization of cyclopentyl hydrazine with cyclopropyl ketones under basic conditions. Key parameters include solvent selection (e.g., ethanol or dichloromethane), catalyst use, and temperature control to maximize yield and purity. For example, cyclization at 0–5°C minimizes side reactions during electrophilic substitutions . Optimization studies focus on solvent polarity, stoichiometric ratios, and purification methods (e.g., column chromatography with hexane:ethyl acetate) .

Q. Which spectroscopic techniques are critical for characterizing this compound and its derivatives?

Nuclear Magnetic Resonance (NMR) is essential for confirming regiochemistry and substituent positions (e.g., δ 1.85 ppm for cyclopropyl protons in 1^1H NMR). Mass spectrometry (ESI) validates molecular weight (e.g., m/z 437.41 for nitro-substituted derivatives), while IR spectroscopy identifies functional groups (e.g., NH stretching at ~3250 cm1^{-1}). Elemental analysis ensures purity (>97%) .

Q. How is the compound screened for preliminary biological activity?

Derivatives are tested in vitro for target-specific activity (e.g., kinase inhibition) using assays like ELISA or fluorescence polarization. For example, pyrazole analogs exhibit IC50_{50} values in the nM range against p38 MAPK (53 nM) and TNFα (42 nM). Dose-response curves and positive controls validate assay reliability .

Advanced Research Questions

Q. What strategies resolve contradictions in metabolic stability data between in vitro and in vivo models?

Discrepancies arise from differences in enzyme expression (e.g., CYP450 isoforms). Researchers use hepatocyte microsomal assays to predict in vivo clearance and apply computational modeling (e.g., QSAR) to adjust substituents (e.g., replacing cyclopropyl with bulkier groups) for improved metabolic stability. Parallel artificial membrane permeability assays (PAMPA) further refine bioavailability predictions .

Q. How can regioselectivity challenges during electrophilic substitutions be mitigated?

Steric hindrance from the cyclopentyl group often directs electrophiles to the C4 position. Computational tools (DFT calculations) predict reactive sites, while directing groups (e.g., methoxybenzyl) enhance selectivity. For example, 4-methoxybenzyl derivatives show >90% regioselectivity in nitration reactions .

Q. What advanced analytical methods validate target engagement in drug discovery?

Surface plasmon resonance (SPR) quantifies binding kinetics (kon_{on}/koff_{off}) to targets like kinases. Cryo-EM or X-ray crystallography resolves binding modes, as seen in pyrazole analogs occupying hydrophobic pockets of MAPK enzymes. Isothermal titration calorimetry (ITC) measures thermodynamic parameters (ΔH, ΔS) for structure-activity optimization .

Key Challenges & Methodological Solutions

  • Contradictory Toxicity Data : Use organ-on-chip models to simulate human tissue responses, reducing reliance on animal models .
  • Scale-Up Issues : Transition batch synthesis to continuous flow systems with inline HPLC monitoring for real-time quality control .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-cyclopentyl-3-cyclopropyl-1H-pyrazol-5-amine
Reactant of Route 2
1-cyclopentyl-3-cyclopropyl-1H-pyrazol-5-amine

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